molecular formula C12H16N2O2 B070283 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide CAS No. 171011-06-6

2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide

Cat. No. B070283
M. Wt: 220.27 g/mol
InChI Key: SPOHYSJNADFPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide, also known as ETC-1002, is a compound that has been of great interest to the scientific community due to its potential therapeutic applications. ETC-1002 is a small molecule that has been shown to have lipid-lowering effects, making it a promising candidate for the treatment of hypercholesterolemia and other related disorders.

Mechanism Of Action

2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide works by inhibiting ATP citrate lyase, an enzyme involved in the synthesis of fatty acids and cholesterol. This leads to a decrease in the production of these molecules, resulting in a reduction in LDL cholesterol levels. 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has also been shown to increase the expression of genes involved in the uptake and metabolism of LDL cholesterol.

Biochemical And Physiological Effects

In addition to its lipid-lowering effects, 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, both of which are associated with the development of cardiovascular disease. 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is its specificity for ATP citrate lyase, which makes it a promising candidate for the treatment of hypercholesterolemia and related disorders. However, one of the limitations of 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is its relatively short half-life, which may limit its effectiveness in long-term treatment regimens.

Future Directions

There are several potential future directions for research on 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of ATP citrate lyase. Another area of research is the identification of biomarkers that can be used to predict the response to 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide treatment. Finally, there is a need for further clinical trials to determine the long-term safety and efficacy of 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide in the treatment of hypercholesterolemia and related disorders.
Conclusion:
In conclusion, 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is a promising compound that has been extensively studied for its potential therapeutic applications. It has been shown to have lipid-lowering effects, reduce inflammation and oxidative stress, and improve glucose metabolism and insulin sensitivity. While there are some limitations to its use, 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has great potential for the treatment of hypercholesterolemia and related disorders, and further research in this area is warranted.

Synthesis Methods

The synthesis of 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has been described in several publications. One of the most commonly used methods involves the reaction of 2-ethoxy-3-formylquinoline with hydroxylamine hydrochloride, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The resulting product is then purified by column chromatography to obtain pure 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide.

Scientific Research Applications

2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of hypercholesterolemia. 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide has been shown to lower LDL cholesterol levels in both animal models and human clinical trials. The mechanism of action of 2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide involves the inhibition of ATP citrate lyase, an enzyme involved in the synthesis of fatty acids and cholesterol.

properties

CAS RN

171011-06-6

Product Name

2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C12H16N2O2/c1-2-16-12-9(11(13)15)7-8-5-3-4-6-10(8)14-12/h7H,2-6H2,1H3,(H2,13,15)

InChI Key

SPOHYSJNADFPJJ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C2CCCCC2=N1)C(=O)N

Canonical SMILES

CCOC1=C(C=C2CCCCC2=N1)C(=O)N

Other CAS RN

171011-06-6

synonyms

2-Ethoxy-5,6,7,8-tetrahydroquinoline-3-carboxamide

Origin of Product

United States

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